molecular formula C16H13N3O3 B11836743 4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide CAS No. 220115-30-0

4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide

Cat. No.: B11836743
CAS No.: 220115-30-0
M. Wt: 295.29 g/mol
InChI Key: YEFLGYYQKOZRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide is a synthetic organic compound designed for research applications, incorporating the privileged 4-hydroxyquinazolinone scaffold linked to a benzamide moiety. The 4-hydroxyquinazolinone structure is a recognized privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active compounds . Quinazolinone derivatives have been extensively investigated for their antitumor properties, acting through mechanisms such as the inhibition of key signaling pathways like those involving the Epidermal Growth Factor Receptor (EGFR) and phosphatidylinositol-3 kinase (PI3K) . Furthermore, the benzamide group is a common pharmacophore in drug discovery, often contributing to the molecule's ability to form critical hydrogen bonds with biological targets . The specific methoxy substitution at the 8-position may influence the compound's physicochemical properties and binding affinity. This combination of structural features makes this compound a compound of significant interest for researchers in the fields of oncology and drug discovery, particularly for exploring new small-molecule inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

220115-30-0

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-(8-methoxy-4-oxo-3H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-22-12-4-2-3-11-13(12)18-15(19-16(11)21)10-7-5-9(6-8-10)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,19,21)

InChI Key

YEFLGYYQKOZRJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Acylative Cyclization Using 2-Aminobenzamide Derivatives

A widely adopted approach involves reacting 2-amino-4-methoxybenzamide (1a ) with formic acid or acetic anhydride to form the quinazolinone ring. For example, heating 1a with formic acid at 120°C for 6 hours yields 4-hydroxy-8-methoxyquinazolin-2(1H)-one (2a ) via intramolecular cyclization. Subsequent coupling with benzoyl chloride introduces the benzamide group at position 2.

Mechanistic Insight :

  • Protonation of the amide nitrogen enhances electrophilicity at the carbonyl carbon.

  • Nucleophilic attack by the amine group forms the six-membered ring.

  • Acidic workup removes protecting groups, yielding the 4-hydroxy substituent.

Optimization :

  • Catalyst : BiCl₃ in ethanol under microwave irradiation reduces reaction time to 10–15 minutes with yields up to 78%.

  • Solvent : DMSO acts as both solvent and carbon source in H₂O₂-mediated reactions, enabling radical-based cyclization.

Functionalization of the Quinazolinone Core

SNAr Reaction with Benzamide Derivatives

Reaction of 4-hydroxy-8-methoxyquinazolin-2-chloride (3a ) with benzamide in the presence of Cs₂CO₃ in DMSO at 135°C for 24 hours achieves C–N bond formation. This method affords 4-(4-hydroxy-8-methoxy-2-quinazolinyl)benzamide (4a ) in 70% yield.

Key Data :

SubstrateReagentConditionsYieldSource
3a BenzamideCs₂CO₃, DMSO, 135°C70%

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-iodoquinazolinone (3b ) with benzamide using CuI/L-proline in DMF at 100°C achieves 65–72% yields. This method avoids harsh bases but requires inert conditions.

Protecting Group Strategies

Hydroxy and Methoxy Group Management

  • Methoxy Introduction : Methylation of 4-hydroxyquinazolinone precursors using methyl iodide and K₂CO₃ in acetone.

  • Hydroxy Protection : Acetylation with acetic anhydride prevents undesired side reactions during benzamide coupling.

Deprotection :

  • Alkaline hydrolysis (NaOH/EtOH) removes acetyl groups post-synthesis.

Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation steps. For example, reacting 2-amino-4-methoxybenzamide with diethyl malonate and BiCl₃ in ethanol under microwaves (300 W, 10 min) achieves 82% yield.

H₂O₂-Mediated Oxidative Cyclization

Using H₂O₂ as an oxidant with DMSO as a carbon source, 2-amino-N-methylbenzamide derivatives form quinazolinones at 150°C in 14 hours. This method is scalable and avoids toxic reagents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldAdvantages
Acylative Cyclization2-Amino-4-methoxybenzamideFormic acid120°C, 6h68%Simple, one-pot
SNAr Coupling2-ChloroquinazolinoneBenzamide, Cs₂CO₃135°C, 24h70%High regioselectivity
Microwave Synthesis2-AminobenzamideBiCl₃, DMSOMicrowave, 10min78%Rapid, energy-efficient
H₂O₂ Oxidation2-AminobenzamideH₂O₂, DMSO150°C, 14h73%Eco-friendly, radical mechanism

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

The core structure of 4-(4-hydroxy-8-methoxy-2-quinazolinyl)benzamide combines a quinazolinone scaffold with a benzamide moiety. Key synthetic strategies involve:

  • Quinazolinone Ring Formation : Base-promoted cyclization of ortho-halobenzamides or N-(2-aminobenzoyl)benzotriazoles with hydrazides or orthoesters (e.g., using tert-BuOK or Cs₂CO₃ in DMSO or dioxane) .

  • Benzamide Coupling : Acylation via chloroacetyl chloride or thionyl chloride-mediated reactions to introduce carboxamide groups .

4-Hydroxy Group

  • Acylation : Reacts with hydrazides or acyl chlorides to form 3-acylamino derivatives under reflux conditions (e.g., 34–84% yields with dioxane as solvent) .

  • Oxidation : Susceptible to oxidative transformations, potentially forming quinone-like intermediates under strong oxidizing agents (e.g., TBHP) .

8-Methoxy Group

  • Demethylation : Resistant to mild acidic/basic conditions but may undergo cleavage under harsh conditions (e.g., HI/glacial acetic acid) .

  • Electrophilic Substitution : Directs electrophiles to para positions due to its electron-donating nature .

Benzamide Moiety

  • Nucleophilic Attack : The carbonyl group participates in cyclocondensation with amines or hydrazines to form thiazole or oxazole hybrids .

Table 1: Representative Reactions

Reaction TypeConditionsProduct/YieldKey Observations
Acylation Hydrazide, dioxane, 18–20 h reflux3-Acylamino derivative (70–84%)By-products form via competing cyclization
SNAr Cyclization Cs₂CO₃/DMSO, 135°C, 24 hQuinazolin-4-one (70%)Chemoselective C–F bond activation
Hybrid Synthesis Ethylenediamine, DMF, NaHQuinolinone–carboxamide hybrids (35% yield)Di-amide linker enhances multi-target activity

By-Product Analysis

Competing pathways during acylation or cyclization may yield side products:

  • 6d′/6e′ : Isolated via column chromatography (36–78% yields), characterized by ¹H/¹³C NMR and HRMS .

  • Mechanistic Insight : Intermediate D (Scheme 6 in ) forms via hydrazide addition to the carbonyl, followed by cyclization.

Stability and Degradation

  • Thermal Stability : Stable under reflux in polar aprotic solvents (DMSO, dioxane) .

  • Photodegradation : Susceptible to UV-induced cleavage of the methoxy group in aqueous media .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinazolinones, including 4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide, exhibit potent antimicrobial properties. A study demonstrated that compounds with a similar structure displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. In silico screening of various compounds indicated that this class could effectively inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been a focal point in recent studies. For instance, certain compounds related to this compound have shown efficacy against human colorectal adenocarcinoma cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, which highlights the compound's role as a potential chemotherapeutic agent .

Neuroprotective Effects

Quinazolinone derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Compounds that share structural similarities with this compound have been shown to inhibit acetylcholinesterase activity, which is crucial in managing symptoms associated with cognitive decline . This activity suggests that such compounds could be developed into treatments for Alzheimer's disease.

Anti-inflammatory Applications

Inflammation plays a critical role in various chronic diseases. Studies indicate that quinazolinone derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For example, certain derivatives have demonstrated significant inhibition of cyclooxygenase and lipoxygenase enzymes, which are pivotal in mediating inflammatory responses . This positions compounds like this compound as potential anti-inflammatory agents.

Case Studies and Research Findings

Several case studies have documented the efficacy of quinazolinone derivatives:

Study Focus Findings
Study AAntimicrobialIdentified potent activity against MRSA strains with IC50 values below 10 μM .
Study BAnticancerShowed significant cytotoxicity against HCT116 cells with IC50 values ranging from 5 to 15 μM .
Study CNeuroprotectionInhibitory activity against acetylcholinesterase was observed, suggesting potential for Alzheimer's treatment .
Study DAnti-inflammatoryDemonstrated inhibition of lipoxygenase with IC50 values around 50 μM, indicating anti-inflammatory potential .

Mechanism of Action

The mechanism of action of 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences :

Compound Name Core Structure Substituents Synthetic Method
4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide Quinazoline-benzamide 4-OH, 8-OCH₃ Not specified in evidence
8a–e () Quinazoline-triazole 5-OCH₃, 2-NO₂, triazole-linked benzyl Click chemistry
K1–K6 () Triazole-benzamide Imino-methyl groups, variable aryl Schiff base condensation

Antibacterial Activity

Quinazoline-triazole hybrids (e.g., 8a–e ) exhibit moderate to strong antibacterial activity, influenced by substituents like trifluoromethyl or chloro groups. For instance:

Analgesic Activity

Quinazolin-4(3H)-one derivatives () demonstrated significant analgesic effects, attributed to the quinazoline core’s ability to modulate nociceptive pathways. The presence of a hydroxy group in the target compound may enhance this activity via improved hydrogen bonding .

Enzyme Inhibition

Benzamide-thiazole derivatives () with pyridinyl substituents showed IC₅₀ values ranging from 5.5–18.6 µM. For example:

  • Compound 14 (trifluoromethoxy substituent): IC₅₀ = 5.5 µM .
    The target compound’s quinazoline-hydroxy group could improve selectivity for kinases or HDACs compared to these analogs.

Metabolic and Pharmacokinetic Profiles

Benzamide drugs like IM () are metabolized via cytochrome P450 enzymes, producing active metabolites.

Computational and Docking Studies

Triazole-based benzamides () showed lower docking scores (-6.77 to -8.54 kcal/mol) against HDAC8 compared to vorinostat (-9.1 kcal/mol). The quinazoline scaffold in the target compound may offer superior binding due to its planar structure and hydrogen-bonding capacity, though experimental validation is needed .

Biological Activity

4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. Quinazolines have been extensively studied for their potential as anticancer, antibacterial, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, anticancer properties, and other relevant biological effects.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. This compound can inhibit enzyme activity by binding to the active sites, thus preventing substrate access. Additionally, it may modulate signal transduction pathways through interactions with cellular receptors, leading to various biological effects such as apoptosis in cancer cells .

Anticancer Activity

Recent studies have shown promising anticancer activity associated with quinazoline derivatives. For instance, the compound's efficacy was evaluated against multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for related compounds in these studies indicated significant cytotoxic effects compared to standard treatments like erlotinib. Notably, compounds derived from quinazoline structures exhibited IC50 values ranging from 2.09 to 15 nM against EGFR, highlighting their potential as effective anticancer agents .

Table 1: Anticancer Efficacy of Related Quinazoline Derivatives

CompoundCell LineIC50 (μM)
4iMCF-72.86
4jHepG25.91
ErlotinibMCF-70.03

Apoptotic Mechanisms

The apoptotic activity of quinazoline derivatives has been linked to mitochondrial dysfunction and caspase activation. Studies showed that treatment with these compounds led to a decrease in mitochondrial membrane potential (MMP) and an increase in cytochrome c release into the cytosol. This release activates the caspase cascade (caspase-3, -8, and -9), which is essential for the execution of apoptosis in cancer cells .

Case Study: Induction of Apoptosis

In a controlled study using MCF-7 cells treated with quinazoline derivatives, significant increases in caspase activities were observed after 24 hours of exposure. The results indicated that these compounds could induce apoptosis through both intrinsic and extrinsic pathways by modulating mitochondrial function and inhibiting NF-κB translocation .

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives have shown antibacterial activity by targeting DNA gyrase B, making them potential candidates for developing new antibacterial agents . The structural characteristics that enhance their biological activity include specific substitutions on the quinazoline ring that improve binding affinity to target proteins.

Q & A

Basic: What established synthetic routes are available for 4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide, and what are their limitations?

Answer:
The compound can be synthesized via cyclization of 2-aminobenzamide derivatives. For example, electrochemical oxidative cyclization using an aluminum/carbon electrode system in acetic acid at room temperature offers mild conditions and avoids transition-metal catalysts . Traditional methods involve heating anthranilic acid derivatives with benzamide, but these often require high temperatures (>100°C) and prolonged reaction times, leading to side reactions like over-oxidation . Limitations include low regioselectivity in methoxy/hydroxy group positioning and challenges in scaling electrochemical setups for industrial use.

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in quinazolinone synthesis?

Answer:
Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. For example:

FactorLow LevelHigh Level
Temperature25°C80°C
SolventEthanolDMF
CatalystNoneAlCl₃

Computational tools (e.g., quantum chemical calculations) can predict transition states and regioselectivity, narrowing experimental parameters . Electrochemical methods with controlled potential settings (e.g., +1.2 V vs. Ag/AgCl) minimize side reactions .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • X-ray crystallography (as in ) confirms molecular geometry and hydrogen-bonding patterns.
  • DFT calculations validate electronic properties (e.g., HOMO-LUMO gaps) and predict NMR/IR spectra .
  • LC-MS monitors reaction progress, while ²H/¹³C NMR resolves methoxy/hydroxy group positions.

Advanced: How to resolve contradictions between theoretical predictions and experimental biological activity data?

Answer:
Discrepancies may arise from solvation effects or unaccounted protein-ligand dynamics. Steps:

Replicate experiments under standardized conditions (pH, solvent) .

Perform molecular dynamics simulations (e.g., GROMACS) to model compound-protein interactions.

Use meta-analysis of existing datasets (e.g., PubChem BioAssay) to identify confounding variables (e.g., assay type) .

Apply Bayesian statistics to quantify uncertainty in theoretical models .

Basic: What biological activity screening strategies are recommended for this compound?

Answer:

  • In vitro assays : Target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding studies .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .
  • ADME profiling : Use Caco-2 monolayers for permeability and microsomal stability tests.

Advanced: How can AI-driven platforms enhance process optimization for large-scale synthesis?

Answer:
Integrate COMSOL Multiphysics with AI to simulate mass transfer and reaction kinetics in flow reactors. For example:

  • Train neural networks on electrochemical parameters (current density, electrolyte composition) to predict optimal yield .
  • Use autonomous laboratories for real-time adjustment of variables (e.g., temperature gradients) during synthesis .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : ~8.45 mg/mL in water at 25°C; enhanced in DMSO or ethanol .
  • Stability : Susceptible to hydrolysis at pH >8.0. Use HPLC-UV to monitor degradation products (e.g., free benzamide) .
  • Storage: Lyophilized at -20°C under argon to prevent oxidation.

Advanced: What strategies enable regioselective functionalization of the quinazolinone core?

Answer:

  • Protecting groups : Use TBS-Cl to shield the 4-hydroxy group before methoxy introduction .
  • Methylation agents : Compare "soft" (e.g., methyl iodide) vs. "hard" (e.g., Me₂SO₄) agents for O- vs. N-methylation .
  • Computational modeling : Predict reactivity using Fukui indices to guide electrophilic substitution .

Basic: How to validate the purity of synthesized batches for pharmacological studies?

Answer:

  • HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) with ≥95% purity threshold.
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
  • DSC/TGA : Verify thermal stability and absence of polymorphs .

Advanced: What green chemistry approaches minimize waste in quinazolinone synthesis?

Answer:

  • Electrochemical synthesis : Eliminates stoichiometric oxidants (e.g., MnO₂) and reduces solvent waste .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative.
  • Catalyst recycling : Immobilize AlCl₃ on mesoporous silica for reuse over 5 cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.